![molecular formula C17H20N2O B14689669 4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33228-48-7](/img/structure/B14689669.png)
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazinylidene derivatives, which are characterized by the presence of a hydrazone functional group attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-pentylphenylhydrazine with cyclohexa-2,5-dien-1-one derivatives. One common method involves the condensation reaction between 4-pentylphenylhydrazine and 4-hydroxycyclohexa-2,5-dien-1-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: N-substituted hydrazones.
Applications De Recherche Scientifique
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s reactivity allows it to interact with cellular components, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Nitrobenzylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Methoxybenzylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Uniqueness
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This structural feature differentiates it from other similar compounds and can affect its solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
33228-48-7 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
4-[(4-pentylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-5-14-6-8-15(9-7-14)18-19-16-10-12-17(20)13-11-16/h6-13,20H,2-5H2,1H3 |
Clé InChI |
ZFROFGNNQXLYTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


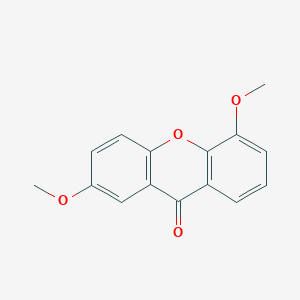
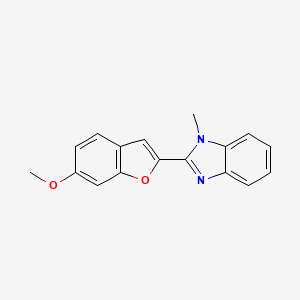
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
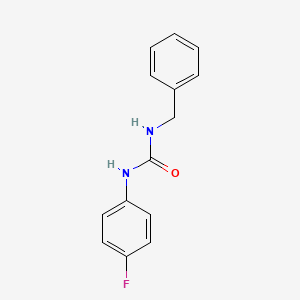
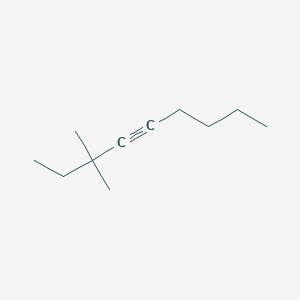



![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
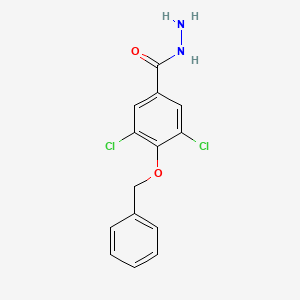
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
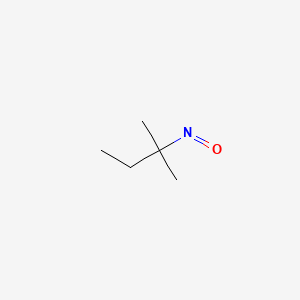
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)

